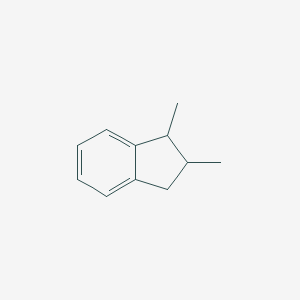

1,2-dimethyl-2,3-dihydro-1H-indene

Descripción

Propiedades

Número CAS |

17057-82-8 |

|---|---|

Fórmula molecular |

C11H14 |

Peso molecular |

146.23 g/mol |

Nombre IUPAC |

1,2-dimethyl-2,3-dihydro-1H-indene |

InChI |

InChI=1S/C11H14/c1-8-7-10-5-3-4-6-11(10)9(8)2/h3-6,8-9H,7H2,1-2H3 |

Clave InChI |

DIUGYPAVPJILFZ-UHFFFAOYSA-N |

SMILES |

CC1CC2=CC=CC=C2C1C |

SMILES canónico |

CC1CC2=CC=CC=C2C1C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2-dimethyl-2,3-dihydro-1H-indene can be synthesized through various methods. One common approach involves the condensation of monoalkyl-substituted benzenes with 2-methyl-1,3-butadiene or 2,3-dimethyl-1,3-butadiene in the presence of acidic condensing agents. This reaction produces 6-alkyl-1,1-dimethylindans or the corresponding 6-alkyl-1,1,2-trimethylindans .

Another method involves the formation of a Grignard reagent followed by condensation to yield a tertiary alcohol. Cyclodehydration of the tertiary alcohol then produces the hydrocarbon 1,1-dimethylindan, which can be further alkylated to produce 1,2-dimethylindan .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions

1,2-dimethyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are employed under various conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of more saturated hydrocarbons.

Substitution: Introduction of halogens, hydroxyl groups, or other functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1,2-Dimethyl-2,3-dihydro-1H-indene and its derivatives have been investigated for their potential therapeutic effects. Notably, they serve as intermediates in the synthesis of drugs targeting various diseases:

- Anti-Parkinson Agents : The compound is related to the synthesis of rasagiline (an irreversible monoamine oxidase-B inhibitor), which is used in the treatment of Parkinson's disease. The preparation methods for 2,3-dihydro-1H-indenes have been optimized for industrial production of such pharmaceuticals .

Organic Synthesis

The compound is utilized as a building block in organic synthesis due to its versatile reactivity:

- Intermediate in Organic Reactions : It can undergo various reactions such as electrophilic substitutions and cycloadditions to create more complex molecules. This property makes it valuable in synthesizing fine chemicals and agrochemicals .

Recent studies have explored the biological activity of this compound derivatives:

- Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity against various bacterial strains. For instance, a derivative showed potential in inhibiting bacterial growth by disrupting cell membranes .

- Cancer Research : Certain structural analogs have been evaluated for anticancer properties, revealing promising results that warrant further investigation into their mechanisms of action .

Case Study 1: Synthesis of Rasagiline Derivatives

A detailed study focused on improving the synthesis of rasagiline using this compound as an intermediate. The research highlighted efficient methods that reduced costs and increased yield through optimized reaction conditions involving alumino-nickel catalysts .

Case Study 2: Antimicrobial Activity Evaluation

A series of experiments assessed the antimicrobial efficacy of various derivatives derived from this compound. The results indicated that specific modifications enhanced their activity against resistant bacterial strains .

Data Table: Comparison of Biological Activities

Mecanismo De Acción

The mechanism of action of 1,2-dimethyl-2,3-dihydro-1H-indene involves its interaction with molecular targets and pathways within a given system. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of specific enzymes. Additionally, it can interact with receptors or other proteins , modulating their function and leading to various biological effects. The exact pathways and targets depend on the specific context in which the compound is used .

Comparación Con Compuestos Similares

Key Findings and Implications

Substituent Effects : Electron-donating groups enhance bioactivity in antiproliferative derivatives, while bulky or electron-withdrawing groups reduce potency.

Structural Complexity : Fused heterocyclic systems (e.g., benzodioxan in diaporindenes) improve bioactivity but complicate synthesis.

Toxicity Trade-offs : Functional groups like sulfonamide (LY186641) introduce dose-limiting toxicities absent in simpler methylated analogues.

Environmental Behavior : Methyl substitution alters VOC emission kinetics, relevant for waste management strategies.

Q & A

Q. What are the standard synthetic routes for 1,2-dimethyl-2,3-dihydro-1H-indene?

The compound can be synthesized via catalytic cross-coupling reactions. For example, iron-catalyzed coupling of halogenated precursors (e.g., 2-iodo-2,3-dihydro-1H-indene) with Grignard reagents (e.g., dec-1-yn-1-ylmagnesium bromide) under phosphine-free conditions yields derivatives with moderate yields (~63%) . Multi-step routes involving Wittig reactions, hydrogenation, and cyclization are also employed for spirocyclic derivatives of dihydroindenes, though these require careful optimization of reaction conditions .

Q. How is the structural characterization of this compound performed?

Key techniques include:

- NMR spectroscopy : H and C NMR provide details on proton environments and carbon frameworks (e.g., δ 7.17–7.09 ppm for aromatic protons, δ 40.8 ppm for aliphatic carbons) .

- HRMS (High-Resolution Mass Spectrometry) : Accurate mass determination (e.g., [M+Ag] at m/z 361.1086) confirms molecular composition .

- Chromatography : Flash chromatography with hexanes/EtOAc gradients is used for purification .

Q. What safety protocols are critical for handling this compound derivatives?

Q. What are the primary research applications of this compound?

It serves as:

- A pharmaceutical intermediate for designing spirocyclic drug candidates .

- A building block in organic synthesis for functionalized indene derivatives (e.g., carbaldehydes, halogenated analogs) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

- Isotopic labeling : Track hydrogen/deuterium exchange in catalytic steps.

- Computational studies : DFT calculations model transition states in cross-coupling or cyclization reactions .

- Kinetic analysis : Monitor reaction progress via GC-MS or in-situ NMR to identify rate-determining steps.

Q. What crystallographic methods resolve structural ambiguities in dihydroindene derivatives?

- SHELX suite : Use SHELXL for small-molecule refinement and SHELXD for phase determination in X-ray crystallography. High-resolution data (>1.0 Å) are critical for resolving methyl group conformations .

- Twinned data refinement : SHELXL handles twinning in crystals with pseudo-symmetry, common in bulky indene derivatives .

Q. How should researchers address contradictory data in synthetic yields or spectroscopic results?

- Reproducibility checks : Verify reaction conditions (e.g., catalyst loading, solvent purity) that impact yields .

- Dynamic NMR : Resolve overlapping signals caused by conformational flexibility (e.g., hindered rotation of methyl groups) .

- Cross-validate characterization : Combine XRD with H-C HSQC to confirm assignments .

Q. What strategies optimize diastereoselectivity in spirocyclic derivatives of dihydroindene?

Q. How can computational modeling predict the reactivity of this compound?

Q. What environmental considerations apply to large-scale synthesis of this compound?

- Green chemistry : Replace halogenated precursors with bio-based reagents to reduce waste toxicity .

- Lifecycle assessment (LCA) : Evaluate solvent recovery systems (e.g., hexane distillation) to minimize ecological footprint .

Methodological Tables

Q. Table 1. Key Spectral Data for this compound Derivatives

| Property | Value/Description | Reference |

|---|---|---|

| H NMR (CDCl) | δ 3.20–3.12 (m, 3H, CH-CH(CH) | |

| C NMR (CDCl) | δ 142.4 (aromatic C), 40.8 (CH) | |

| HRMS ([M+Ag]) | m/z 361.1086 (Δ < 1 ppm) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.